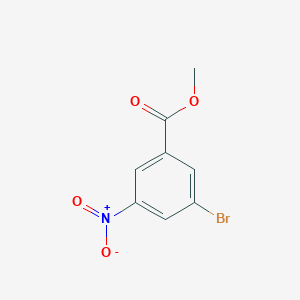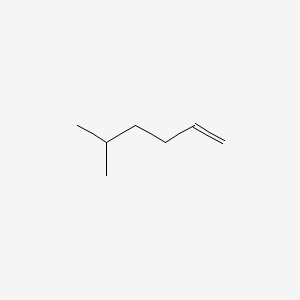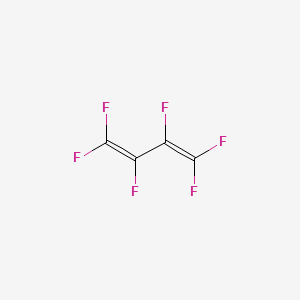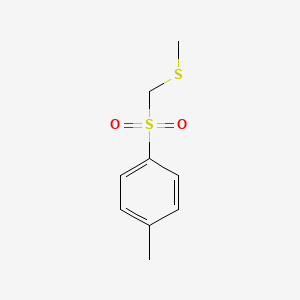
Acide 2-(4-nitrophényl)butyrique
Vue d'ensemble
Description
2-(4-Nitrophenyl)butyric acid, also known as 2-(4-nitrophenyl)butanoic acid, is an organic compound with the molecular formula C10H11NO4. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a butyric acid moiety. This compound is a yellow crystalline solid that is soluble in organic solvents . It is commonly used as a reagent in organic synthesis and has applications in the pharmaceutical, agrochemical, and dye industries .
Applications De Recherche Scientifique
2-(4-Nitrophenyl)butyric acid is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the manufacture of dyes and agrochemicals.
Mécanisme D'action
Target of Action
This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the compound consists of butyric acid chains esterified with 4-nitrophenol groups . In enzyme assays, it is used as a substrate to measure esterase and lipase activity . When these enzymes cleave the ester bond, the nitrophenol group is released, causing a color change from yellow to orange .
Biochemical Pathways
It is known that the compound is used in enzyme assays to measure the activity of esterases and lipases . These enzymes play crucial roles in various biochemical pathways, including lipid metabolism.
Result of Action
It is known that the compound is used in enzyme assays to measure the activity of esterases and lipases . The cleavage of the ester bond in this compound by these enzymes results in the release of the nitrophenol group, causing a color change from yellow to orange .
Action Environment
Analyse Biochimique
Biochemical Properties
It is known that this compound is involved in the synthesis of indobufen , suggesting that it may interact with enzymes and other biomolecules involved in this process
Cellular Effects
Given its role in the synthesis of indobufen , it may influence cell function by affecting pathways related to platelet aggregation
Molecular Mechanism
It is known to be a key intermediate in the synthesis of indobufen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenyl)butyric acid typically involves the nitration of α-phenylbutyronitrile to produce 2-(4-nitrophenyl)butyronitrile, followed by hydrolysis to yield the desired acid . The nitration reaction is carried out using nitric acid in the presence of a suitable solvent such as dichloromethane. The hydrolysis step can be performed using sulfuric acid or, alternatively, using bacillus subtilis to optimize the reaction conditions and improve yield .
Industrial Production Methods: In industrial settings, the production of 2-(4-nitrophenyl)butyric acid may involve continuous flow processes to ensure consistent quality and high yield. The use of biocatalysts like bacillus subtilis in the hydrolysis step is favored for its environmental benefits and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Nitrophenyl)butyric acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed:
Reduction: 2-(4-Aminophenyl)butyric acid.
Substitution: Various substituted phenylbutyric acids.
Esterification: 2-(4-Nitrophenyl)butyrate esters.
Comparaison Avec Des Composés Similaires
- 4-Nitrophenylacetic acid
- 2-Phenylbutyric acid
- 4-Nitrophenylbutyrate
Comparison: 2-(4-Nitrophenyl)butyric acid is unique due to the presence of both a nitro group and a butyric acid moiety, which confer distinct chemical reactivity and biological activity. Compared to 4-nitrophenylacetic acid, it has a longer carbon chain, which can influence its solubility and reactivity. 2-Phenylbutyric acid lacks the nitro group, making it less reactive in certain substitution reactions. 4-Nitrophenylbutyrate is an ester derivative, which alters its physical properties and reactivity compared to the parent acid .
Propriétés
IUPAC Name |
2-(4-nitrophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-9(10(12)13)7-3-5-8(6-4-7)11(14)15/h3-6,9H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGNOMBPRQVJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701033429 | |
| Record name | 2-(4-Nitrophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701033429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7463-53-8, 46406-87-5 | |
| Record name | α-Ethyl-4-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7463-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 2-(p-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007463538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7463-53-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7463-53-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC23310 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Nitrophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701033429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-nitrophenyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














